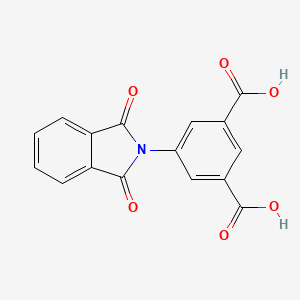

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆, 400 MHz):

- Aromatic protons : Multiplet signals at δ 7.80–8.50 ppm for the phthalimide (4H) and benzene rings (2H) .

- Carboxylic acid protons : Broad singlet at δ 12.5–13.0 ppm (exchangeable with D₂O) .

¹³C NMR (DMSO-d₆, 100 MHz):

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Key absorption bands (cm⁻¹):

- O–H stretch : 2500–3300 (broad, carboxylic acid) .

- C=O stretch : 1710 (phthalimide), 1695 (COOH) .

- C–N stretch : 1340 (amide bond) .

- Aromatic C=C : 1450–1600 .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability .

- Electrostatic potential surface : Negative potential localized at carboxylic oxygens and phthalimide carbonyls, favoring metal coordination .

- Natural Bond Orbital (NBO) analysis : Strong hyperconjugation between phthalimide π* orbitals and carboxylate lone pairs .

Table 1: Key Computational Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.6 |

| Dipole Moment (Debye) | 5.4 |

| Bond Length (C=O, Å) | 1.21 (phthalimide) |

Properties

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-6-8(15(20)21)5-9(7-10)16(22)23/h1-7H,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNQLRHQPSJNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318303 | |

| Record name | NSC328481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47275-11-6 | |

| Record name | NSC328481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC328481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Isoindoline-1,3-dione Core

Cyclization of Phthalic Anhydride and Amines: The isoindoline-1,3-dione ring is formed by reacting phthalic anhydride with primary amines such as p-aminobenzoic acid or hydrazine hydrate under reflux conditions, often in acidic or neutral media. This reaction results in the formation of the phthalimide structure through dehydration and ring closure.

Alternative Routes: Phthalimide can also be prepared by the fusion of phthalic anhydride with urea at elevated temperatures (~140 °C), followed by reaction with hydrazine hydrate to yield 2-aminoisoindoline-1,3-dione intermediates.

Functionalization of Isophthalic Acid

Esterification: Isophthalic acid is often converted into its dimethyl ester by reaction with methanol under acidic catalysis, facilitating further transformations.

Hydrazide Formation: The ester is then converted into the corresponding acid hydrazide by reaction with hydrazine hydrate, which serves as a key intermediate for subsequent cyclization or coupling steps.

Coupling of Isoindoline Moiety with Isophthalic Acid

The isoindoline-1,3-dione intermediate is coupled with isophthalic acid or its derivatives (e.g., dimethyl 5-aminobenzene-1,3-dicarboxylate) using peptide coupling agents such as HATU or under basic/acidic conditions to form the target compound.

Hydrolysis of ester groups under basic conditions (e.g., LiOH·H2O) followed by acidification (1 M HCl) yields the free acid form of this compound.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phthalimide formation | Phthalic anhydride + urea fusion | 140 °C | Several hours | High | Followed by hydrazine hydrate reaction |

| Aminoisoindoline-1,3-dione prep | Phthalimide + hydrazine hydrate in ethanol | 85 °C | 5 min | High | Rapid reaction to form amino derivative |

| Esterification of isophthalic acid | Isophthalic acid + methanol (acid catalyst) | Reflux | Several hours | High | Forms dimethyl ester intermediate |

| Hydrazide formation | Ester + hydrazine hydrate | Reflux or room temp | Hours | High | Prepares acid hydrazide intermediates |

| Coupling | Isoindoline intermediate + isophthalic acid derivative + HATU | Room temp to 80 °C | Hours | 34-78% | Peptide coupling agents enhance yield |

| Hydrolysis | LiOH·H2O, then acidification (1 M HCl) | Room temp to 90 °C | Hours | High | Converts esters to free acid form |

Data adapted and integrated from multiple sources including synthetic protocols for related compounds.

Research Findings and Optimization Notes

Catalysts and Coupling Agents: Use of coupling agents like HATU significantly improves the efficiency and yield of the amide bond formation between the isoindoline moiety and isophthalic acid derivatives.

Temperature Control: Elevated temperatures (50–90 °C) are often employed during coupling and hydrolysis steps to ensure complete reaction and high purity of the product.

Purification: The final compound is typically purified by recrystallization or filtration after hydrolysis. Solvent systems such as ethanol, water, or mixtures thereof are used for washing and purification.

Industrial Scale Considerations: For large-scale production, oxidation of alkyl benzoic acids to isophthalic acid is a key step; however, this is more relevant to isophthalic acid production rather than the isoindoline derivative itself.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Intermediates | Typical Conditions | Outcome/Product |

|---|---|---|---|

| Isoindoline-1,3-dione core formation | Phthalic anhydride + urea/hydrazine hydrate | 85–140 °C, ethanol or fusion | 2-aminoisoindoline-1,3-dione |

| Isophthalic acid esterification | Isophthalic acid + methanol + acid catalyst | Reflux | Dimethyl isophthalate ester |

| Hydrazide formation | Ester + hydrazine hydrate | Reflux or room temp | Acid hydrazide intermediate |

| Coupling reaction | Isoindoline amino derivative + isophthalic ester + HATU | Room temp to 80 °C | Coupled intermediate |

| Hydrolysis and acidification | LiOH·H2O, then 1 M HCl | Room temp to 90 °C | This compound |

Chemical Reactions Analysis

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent carboxylic acid.

Scientific Research Applications

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of advanced materials, including catalysts and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially influencing their function and activity .

Comparison with Similar Compounds

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid can be compared with other similar compounds, such as:

Phthalic acid (1,2-benzenedicarboxylic acid): Shares a similar benzene ring structure with two carboxylic acid groups but lacks the 1,3-dioxoisoindole ring.

Isophthalic acid (1,3-benzenedicarboxylic acid): Similar to phthalic acid but with carboxylic acid groups in the 1,3-positions.

Terephthalic acid (1,4-benzenedicarboxylic acid): Has carboxylic acid groups in the 1,4-positions, differing in the arrangement of functional groups.

These comparisons highlight the uniqueness of this compound due to the presence of the 1,3-dioxoisoindole ring, which imparts distinct chemical and physical properties.

Biological Activity

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antioxidant properties, as well as its interactions with various biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dioxoisoindoline moiety linked to isophthalic acid, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluated several analogs against 56 cancer cell lines, revealing that certain compounds showed substantial growth inhibition. For instance, the compound 7c (1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea) demonstrated impressive percentage growth inhibitions (PGIs) across multiple cancer cell lines:

| Cell Line | Percentage Growth Inhibition (PGI) |

|---|---|

| EKVX | 75.46% |

| CAKI-1 | 78.52% |

| UACC-62 | 80.81% |

| MCF7 | 83.48% |

| LOX IMVI | 84.52% |

| ACHN | 89.61% |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Antioxidant Activity

In addition to anticancer properties, certain derivatives of the compound have shown notable antioxidant activity. For example, compounds 7f and 7d exhibited significant antioxidant effects with IC50 values of 15.99 µM and 16.05 µM, respectively. These values indicate their effectiveness in scavenging free radicals and preventing oxidative stress .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The presence of dioxo groups allows for hydrogen bonding and potential enzyme inhibition, which can alter various biochemical pathways critical for cancer cell proliferation and survival .

Toxicity and Safety Profile

In silico studies have predicted the toxicity profiles of these compounds. The LD50 values ranged between 1000 to 5000 mg/Kg, categorizing them into class IV or V toxicity classes, suggesting a relatively safe profile for therapeutic use . However, further experimental validation is necessary to confirm these predictions.

Case Studies

Several studies have focused on synthesizing analogs of this compound to evaluate their biological activities:

- Study on Synthesis and Activity : A recent investigation reported the synthesis of various aryl urea analogs derived from the compound and assessed their anticancer and antioxidant activities through both in vitro assays and in silico predictions .

- In Silico ADMET Predictions : These studies highlighted that most synthesized compounds adhered to Lipinski’s rule of five, indicating favorable pharmacokinetic properties while being free from significant toxicities such as mutagenicity and cytotoxicity .

Q & A

Q. How should researchers address batch-to-batch variability in physicochemical characterization data?

- Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control, inert atmospheres) and use reference materials for instrument calibration. Collaborative studies across labs (e.g., round-robin tests) quantify variability. Data repositories (e.g., ICReDD’s feedback loops) enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.